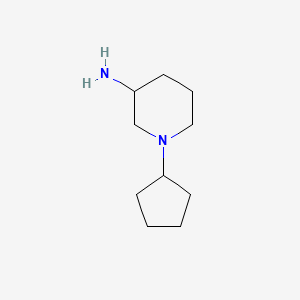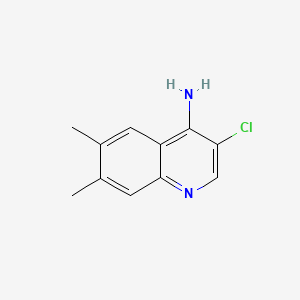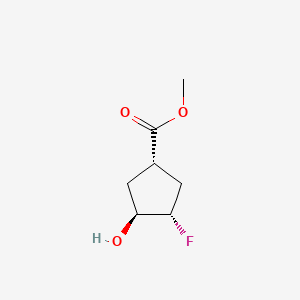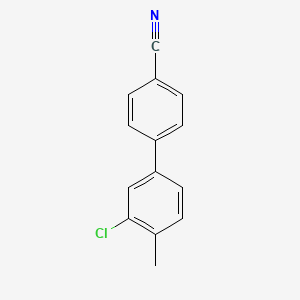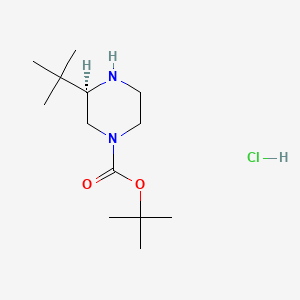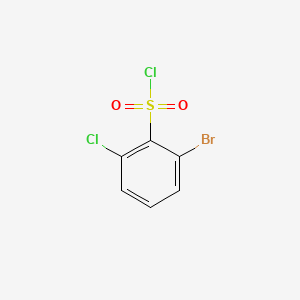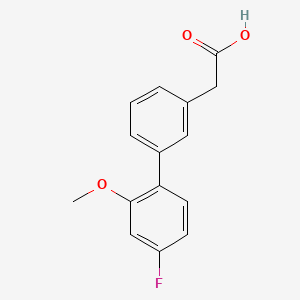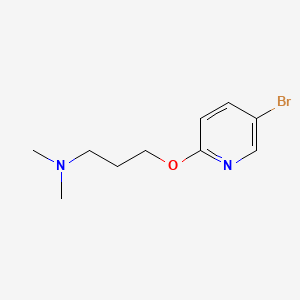
3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine
Descripción general
Descripción
3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is an organic compound that features a bromopyridine moiety linked to a dimethylpropanamine group via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Etherification: The 5-bromopyridine is then reacted with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate to form 3-((5-bromopyridin-2-yl)oxy)propan-1-ol.
Amination: Finally, the 3-((5-bromopyridin-2-yl)oxy)propan-1-ol is subjected to reductive amination with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted compounds.
Oxidation: Products include N-oxides or hydroxylated derivatives.
Reduction: Products include piperidine derivatives.
Aplicaciones Científicas De Investigación
3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of bromopyridine derivatives.
Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylpropanamine group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((5-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine
- 3-((5-Fluoropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine
- 3-((5-Methylpyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine
Uniqueness
3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain biological targets compared to its chloro, fluoro, or methyl analogs.
Propiedades
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZCQLBVBUYBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681376 | |
| Record name | 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248399-37-2 | |
| Record name | 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
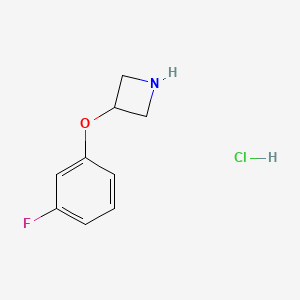
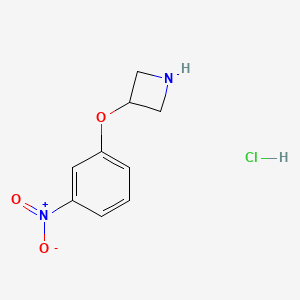
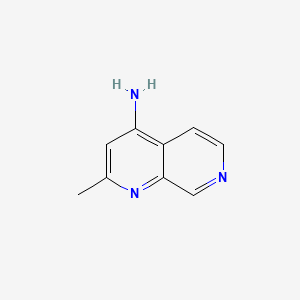
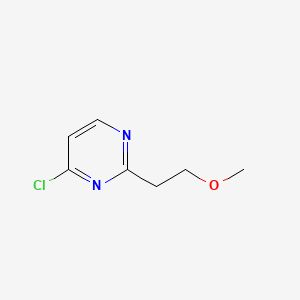

![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)
